
5-(Piperazin-1-yl)pyridin-3-amine
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Overview
Description
5-(Piperazin-1-yl)pyridin-3-amine: is a chemical compound with the molecular formula C9H14N4 and a molecular weight of 178.24 g/mol . It is characterized by the presence of a piperazine ring attached to a pyridine ring, making it a valuable building block in various chemical syntheses and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form piperazine derivatives.
Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular Cycloaddition of Alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine derivatives.
Industrial Production Methods:
Coupling Reaction: 2-amino-5-halogenated pyridine is coupled with piperazine under the conditions of CuI, ligand, alkaline substance, and solvent to generate 5-(piperazin-1-yl)pyridin-3-amine.
Oxidation Reaction: The product from the coupling reaction can be further oxidized to improve purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(Piperazin-1-yl)pyridin-3-amine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products Formed:
Oxidized Derivatives: Various oxidized forms of the compound.
Reduced Derivatives: Different reduced forms of the compound.
Substituted Derivatives: Compounds with various functional groups substituted on the pyridine or piperazine rings.
Scientific Research Applications
Chemistry:
Building Block for Drug Discovery: 5-(Piperazin-1-yl)pyridin-3-amine is used as a building block in the synthesis of various pharmaceutical compounds.
Biology:
Anticancer Agents: It is used in the synthesis of anticancer agents, particularly as an impurity of Palbociclib, a drug for breast cancer treatment.
Medicine:
Cyclin-Dependent Kinase Inhibitors: The compound is a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6, making it valuable in cancer research.
Industry:
Chemical Synthesis: It is used in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
5-(Piperazin-1-yl)pyridin-2-amine: Similar in structure but differs in the position of the amine group on the pyridine ring.
6-(Piperazin-1-yl)pyridin-3-amine: Similar in structure but differs in the position of the piperazine ring on the pyridine ring.
Uniqueness:
Biological Activity
5-(Piperazin-1-yl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Overview of Biological Activity
This compound exhibits a range of biological activities, primarily through its interactions with various molecular targets. The compound has been studied for its potential as an antidepressant, anti-mycobacterial agent, and modulator of metabolic pathways.
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes:
- Serotonin Reuptake Inhibition : Similar compounds have demonstrated potent inhibition of serotonin (5-HT) reuptake, indicating potential antidepressant activity. For instance, derivatives like 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one exhibited significant inhibition in vitro .
- Anti-Tuberculosis Activity : Analogues of pyridine derivatives have shown enhanced anti-mycobacterial activity against Mycobacterium tuberculosis (MTB), suggesting that modifications in the piperazine structure can lead to improved efficacy .
1. Antidepressant Activity
A study evaluating a series of piperazine-containing compounds revealed that the most promising derivative (compound A20) significantly reduced immobility times in the rat forced swimming test (FST), indicating antidepressant-like effects .
Compound | Activity | IC50 (μg/mL) |
---|---|---|
A20 | 5-HT Reuptake Inhibition | 0.728 |
PZA | Anti-MTB | >20 |
2. Anti-Mycobacterial Properties
Research has shown that certain piperazine derivatives possess anti-mycobacterial properties with minimal inhibitory concentrations (MIC) significantly lower than standard treatments. For instance, compounds with piperazine substitutions demonstrated MIC values as low as 2 μg/mL against MTB .
Compound | MIC (μg/mL) | Standard Drug |
---|---|---|
Compound A | ≤2 | PZA: 8 |
3. Metabolic Modulation
Studies have indicated that derivatives of this compound may influence metabolic pathways by activating peroxisome proliferator-activated receptors (PPARs). Compounds synthesized with piperazine groups showed moderate agonist activity on PPARγ, which is crucial for regulating glucose metabolism and adipogenesis .
Properties
Molecular Formula |
C9H14N4 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
5-piperazin-1-ylpyridin-3-amine |
InChI |
InChI=1S/C9H14N4/c10-8-5-9(7-12-6-8)13-3-1-11-2-4-13/h5-7,11H,1-4,10H2 |
InChI Key |
KVPCWQJDNQQUID-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CN=CC(=C2)N |
Origin of Product |
United States |
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